Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 347378-67-0
VCID: VC20860612
InChI: InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m0/s1
SMILES: CCOC(=O)C1=CC2C(O2)C(C1)O
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

CAS No.: 347378-67-0

Cat. No.: VC20860612

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate - 347378-67-0

Specification

CAS No. 347378-67-0
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
Standard InChI InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m0/s1
Standard InChI Key LYOJCNWCUOSHLX-BIIVOSGPSA-N
Isomeric SMILES CCOC(=O)C1=C[C@H]2[C@H](O2)[C@H](C1)O
SMILES CCOC(=O)C1=CC2C(O2)C(C1)O
Canonical SMILES CCOC(=O)C1=CC2C(O2)C(C1)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator